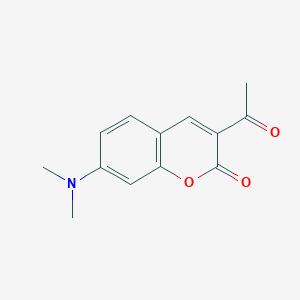
3-acetyl-7-(dimethylamino)-2H-1-benzopyran-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-acetyl-7-(dimethylamino)-2H-1-benzopyran-2-one is a derivative of coumarin, a class of organic compounds known for their diverse biological activities and applications in various fields. Coumarin derivatives are widely studied due to their significant roles in medicinal chemistry, photochemistry, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-acetyl-7-(dimethylamino)-2H-1-benzopyran-2-one can be achieved through several methods, including the Knoevenagel condensation and Pechmann reaction. The Knoevenagel condensation involves the reaction of 2,4-dihydroxybenzaldehyde with ethyl acetoacetate in the presence of piperidine in ethanol . The Pechmann reaction, on the other hand, involves the condensation of phenols with β-keto esters in the presence of an acid catalyst .
Industrial Production Methods
Industrial production of coumarin derivatives often employs the Pechmann reaction due to its efficiency and scalability. This method uses both homogeneous catalysts such as concentrated sulfuric acid and trifluoroacetic acid, as well as heterogeneous catalysts like cation-exchange resins and zeolites .
Chemical Reactions Analysis
Types of Reactions
3-acetyl-7-(dimethylamino)-2H-1-benzopyran-2-one undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions typically involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the dimethylamino group, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted coumarin derivatives, which can have varied biological and chemical properties .
Scientific Research Applications
3-acetyl-7-(dimethylamino)-2H-1-benzopyran-2-one has numerous applications in scientific research:
Chemistry: Used as a fluorescent probe due to its photophysical properties.
Biology: Studied for its potential anti-inflammatory and antimicrobial activities.
Medicine: Investigated for its role in drug development, particularly as an anti-inflammatory agent.
Mechanism of Action
The mechanism of action of 3-acetyl-7-(dimethylamino)-2H-1-benzopyran-2-one involves its interaction with various molecular targets and pathways. For instance, its anti-inflammatory activity is attributed to the inhibition of nitric oxide and tumor necrosis factor-alpha release . The compound’s fluorescent properties are due to its ability to absorb and emit light at specific wavelengths, making it useful in photophysical studies .
Comparison with Similar Compounds
Similar Compounds
3-acetyl-7-hydroxycoumarin: Known for its anti-inflammatory properties.
3-acetyl-7-(diethylamino)-2H-chromen-2-one: Used as a fluorescent colorant.
Uniqueness
3-acetyl-7-(dimethylamino)-2H-1-benzopyran-2-one stands out due to its unique combination of a dimethylamino group and acetyl group, which confer distinct photophysical and biological properties. Its versatility in various applications, from medicinal chemistry to material science, highlights its significance in scientific research.
Properties
CAS No. |
74696-95-0 |
|---|---|
Molecular Formula |
C13H13NO3 |
Molecular Weight |
231.25 g/mol |
IUPAC Name |
3-acetyl-7-(dimethylamino)chromen-2-one |
InChI |
InChI=1S/C13H13NO3/c1-8(15)11-6-9-4-5-10(14(2)3)7-12(9)17-13(11)16/h4-7H,1-3H3 |
InChI Key |
MYKMRINTJPZLQB-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC2=C(C=C(C=C2)N(C)C)OC1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















